N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide
CAS No.:
Cat. No.: VC17636507
Molecular Formula: C6H9F3N2O
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9F3N2O |
|---|---|
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-4-1-10-2-4/h4,10H,1-3H2,(H,11,12) |
| Standard InChI Key | MCXLBCYLYDHJOT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)CNC(=O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide consists of a four-membered azetidine ring connected to a trifluoroacetyl group via a methylene bridge. The azetidine ring, a saturated heterocycle with three carbon atoms and one nitrogen atom, introduces strain due to its small ring size, which influences reactivity and conformational stability. The trifluoroacetamide moiety () contributes electronegativity and hydrophobicity, enhancing the compound’s ability to participate in non-covalent interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide |
| Molecular Formula | |
| Molecular Weight | 182.14 g/mol |
| Canonical SMILES | |
| InChI Key | MCXLBCYLYDHJOT-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its functional groups. The trifluoroacetamide group increases lipophilicity, making it soluble in organic solvents like dimethyl sulfoxide (DMSO) but less so in aqueous solutions. Its melting point and boiling point remain undocumented in the literature, though derivatives such as its hydrochloride salt (CAS No. 124668-52-6) exhibit enhanced solubility in polar solvents due to ionic interactions.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide typically involves multi-step protocols. A common approach utilizes Suzuki–Miyaura cross-coupling reactions, where palladium catalysts facilitate the coupling of boronic acids with halogenated precursors. For example, a Stille coupling reaction employing -labeled iodomethane and a palladium(0) catalyst has been reported to yield radiopharmaceutical analogues, demonstrating the compound’s adaptability in tracer synthesis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling Reaction | Pd(0), Tri-o-tolylphosphine, 80°C | 39% |
| Deprotection | Trifluoroacetic acid (TFA) | 85–90% |
Reaction Mechanisms
The azetidine ring participates in nucleophilic substitution reactions due to its strain, while the trifluoroacetamide group acts as an electron-withdrawing moiety, stabilizing intermediates during coupling reactions. In Stille couplings, the compound’s stannane precursors react with electrophilic partners in the presence of palladium, forming carbon-carbon bonds critical for constructing complex architectures .
Biological Activity and Mechanistic Insights
Enzyme and Receptor Modulation
The azetidine ring’s conformational rigidity allows it to mimic transition states in enzymatic reactions, making it a potent modulator of penicillin-binding proteins (PBPs) and β-lactamases . For instance, cephalosporin-monobactam hybrids incorporating this compound have shown enhanced activity against Gram-negative bacteria by disrupting cell wall synthesis . The trifluoroacetamide group further stabilizes interactions with hydrophobic pockets in target proteins, increasing binding affinity.
Antibacterial Applications
In dual-action antibiotics, N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide serves as a hydrolyzable linker. Upon β-lactamase-mediated cleavage, it releases active monobactam moieties, synergistically combating resistant strains . For example, coupling with cefotaxime yielded derivatives with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Escherichia coli, outperforming parent compounds .
Applications in Medicinal Chemistry
Building Block for Drug Design
Comparative Analysis with Related Compounds
Table 3: Comparative Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 182.14 g/mol | 218.6 g/mol |
| Solubility in Water | Low | High |
| Bioavailability | Moderate | High |
Recent Advances and Future Directions
Recent studies have explored the compound’s role in dual-action therapeutics, where it links antibiotics to overcome resistance . Future research may focus on optimizing its pharmacokinetic profile via prodrug strategies or nanoparticle encapsulation. Additionally, computational modeling could elucidate its interactions with emerging targets like SARS-CoV-2 main protease, broadening its therapeutic scope.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume